Z-APAA has been studied for its ability to inhibit specific enzymes. One such study explored its potential as an inhibitor of phenylalanine deaminase (PAD), an enzyme involved in the breakdown of the amino acid phenylalanine. Inhibiting PAD could be relevant in the development of treatments for various conditions, including phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism [].
Studies have investigated the potential antibacterial activity of Z-APAA. One study found that Z-APAA exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the effectiveness and mechanisms of action of Z-APAA against different bacterial species
(Z)-2-Acetamido-3-phenylacrylic acid is an organic compound with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol. It features a phenyl group attached to a double bond between the second and third carbon atoms of an acrylic acid backbone, along with an acetamido functional group at the second position. This compound is characterized by its Z configuration, indicating that the acetamido group and the phenyl group are on the same side of the double bond, which influences its chemical behavior and biological activity .
The chemical reactivity of (Z)-2-acetamido-3-phenylacrylic acid primarily involves its double bond, which can undergo various reactions typical of α,β-unsaturated carboxylic acids. These reactions include:
Additionally, it can undergo hydrolysis under acidic or basic conditions, yielding (Z)-2-amino-3-phenylpropanoic acid and acetic acid .
(Z)-2-Acetamido-3-phenylacrylic acid exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential:
Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with biological macromolecules .
Several synthetic routes have been developed for (Z)-2-acetamido-3-phenylacrylic acid. Common methods include:
These methods allow for variations in yield and purity depending on reaction conditions and starting materials used .
(Z)-2-Acetamido-3-phenylacrylic acid finds applications in several fields:
Its unique structure allows it to serve as a versatile intermediate in organic synthesis .
Interaction studies involving (Z)-2-acetamido-3-phenylacrylic acid focus on its binding affinity with various biological targets. Research has shown that:
These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .
Several compounds share structural similarities with (Z)-2-acetamido-3-phenylacrylic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Acetamido-cinnamic acid | Cinnamic acid derivative | Exhibits strong anti-inflammatory properties |
| 3-(4-Methylphenyl)acrylic acid | Phenylacrylic derivative | Known for enhanced antimicrobial activity |
| 2-Aminocinnamic acid | Amino derivative | Important precursor in dye synthesis |
The uniqueness of (Z)-2-acetamido-3-phenylacrylic acid lies in its specific Z configuration and the presence of both acetamido and phenyl groups, which influence its reactivity and biological activity compared to these similar compounds .
The discovery and development of (Z)-2-acetamido-3-phenylacrylic acid is intrinsically linked to the pioneering work of Emil Erlenmeyer in the 19th century. Erlenmeyer (1825-1909), a distinguished German chemist, made fundamental contributions to organic chemistry and structural theory that laid the groundwork for understanding acetamido-substituted cinnamic acid derivatives. His work at the University of Heidelberg and Munich Polytechnic School established crucial principles in organic compound synthesis that directly influenced the development of compounds like (Z)-2-acetamido-3-phenylacrylic acid.
The compound's historical significance extends beyond its discovery to its role in advancing our understanding of geometric isomerism and dehydroamino acid chemistry. The systematic study of alpha-acetamidocinnamic acid and its isomers emerged as part of broader investigations into amino acid derivatives and their synthetic applications. Early synthetic procedures, documented in organic synthesis literature, established reliable methods for preparing this compound through classical organic transformations involving acetylation and condensation reactions.
The development of (Z)-2-acetamido-3-phenylacrylic acid synthesis represents a significant milestone in the evolution of amino acid chemistry, particularly in the context of non-natural amino acid derivatives. The compound's preparation methods evolved from traditional Erlenmeyer-type syntheses to more sophisticated modern approaches, reflecting advances in organic synthesis methodology over the past century.
(Z)-2-Acetamido-3-phenylacrylic acid possesses a diverse array of systematic and common names that reflect its structural complexity and historical development. The IUPAC name, (Z)-2-acetamido-3-phenylprop-2-enoic acid, precisely describes the compound's geometric configuration and functional group arrangement. The "Z" designation indicates that the higher priority substituents on the double bond carbons are positioned on the same side, a critical structural feature that influences the compound's chemical behavior and biological activity.
Additional synonyms include acetamidocinnamic acid, α-acetaminocinnamic acid, and trans-2-acetamido-3-phenylacrylic acid, though the latter designation requires careful consideration of stereochemical context. The European Community number 226-795-6 provides regulatory identification, while various database identifiers including ChemSpider ID 4521363 facilitate literature searches and chemical database queries.
The compound's relationship to phenylalanine is evident in designations such as "acetyl-α,β-dehydro-phenylalanine," highlighting its position as a dehydroamino acid derivative. This nomenclature reflects the compound's structural relationship to natural amino acids while emphasizing its synthetic origin and unique chemical properties.
(Z)-2-Acetamido-3-phenylacrylic acid occupies a distinctive position within the broader family of cinnamic acid derivatives, specifically as a member of the acetamido-substituted subclass. Cinnamic acid derivatives represent a vast chemical family characterized by the presence of a phenylacrylic acid backbone, with various substituents modifying their chemical and biological properties. The acetamido substitution at the α-position creates a unique structural motif that combines the aromatic character of cinnamic acid with the hydrogen-bonding capabilities of the amide group.
The compound's classification as a β-phenylacrylic acid derivative places it among molecules known for diverse biological activities and synthetic utility. Within this classification, the acetamido group introduces specific reactivity patterns and supramolecular recognition properties that distinguish it from other cinnamic acid derivatives. The presence of both acidic and amidic functional groups creates a bifunctional molecule capable of participating in multiple types of intermolecular interactions.
Comparative analysis with related compounds reveals the unique structural features that define (Z)-2-acetamido-3-phenylacrylic acid's position in this chemical family. Unlike simple cinnamic acid derivatives, the compound possesses enhanced hydrogen-bonding capabilities due to the acetamido group, enabling formation of complex supramolecular assemblies. This bifunctionality has made it a subject of extensive study in crystal engineering and supramolecular chemistry applications.
The compound's relationship to dehydroamino acids further emphasizes its specialized position within amino acid chemistry. As a dehydro derivative of phenylalanine, it represents a class of non-natural amino acids with potential applications in peptide synthesis and medicinal chemistry. This dual identity as both a cinnamic acid derivative and a dehydroamino acid contributes to its versatility in synthetic applications.
The significance of (Z)-2-acetamido-3-phenylacrylic acid in organic and synthetic chemistry extends across multiple domains, from fundamental research to practical applications. In supramolecular chemistry, the compound serves as a model system for understanding synthon hierarchies and competitive hydrogen bonding between different functional groups. Research has demonstrated that the compound's ability to form both acid⋯pyridine and amide⋯amide hydrogen bonds makes it valuable for designing multicomponent crystal systems with tailored properties.
The compound's role in asymmetric synthesis represents another crucial aspect of its significance. Historical work by Nobel laureate William Knowles demonstrated the use of α-phenylacrylic acid derivatives in pioneering asymmetric hydrogenation reactions, achieving enantiomeric excesses that revolutionized catalytic asymmetric synthesis. While this specific work involved the parent phenylacrylic acid, the principles established have direct relevance to acetamido derivatives and their potential applications in asymmetric transformations.
In crystal engineering, (Z)-2-acetamido-3-phenylacrylic acid has emerged as a valuable building block for constructing multicomponent crystals with designed properties. Studies have shown that the compound can form cocrystals with various bipyridine coformers, demonstrating controllable synthon outcomes based on the nature of the coformer. This predictable behavior makes it useful for developing structure-property relationships in solid-state chemistry.
The compound's synthetic utility extends to its role as a precursor in heterocyclic chemistry. Patent literature describes processes for preparing alpha-aminoketone salts using related acetamido compounds, highlighting potential applications in pharmaceutical intermediate synthesis. The compound's stability and well-defined reactivity patterns make it suitable for multi-step synthetic sequences requiring reliable transformations.
(Z)-2-Acetamido-3-phenylacrylic acid possesses the molecular formula C₁₁H₁₁NO₃, representing a compound with eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [3] [7]. The compound exhibits a molecular weight of 205.21 grams per mole, which has been consistently reported across multiple chemical databases and commercial suppliers [1] [3] [16]. The exact mass determination yields a value of 205.073898 daltons, while the monoisotopic mass is recorded as 205.073893 daltons [2] [3] [9].
The compound is registered under the Chemical Abstracts Service registry number 55065-02-6, providing a unique identifier for this specific stereoisomer [1] [6] [7]. Alternative registry numbers including 5469-45-4 are associated with related stereoisomeric forms of acetamidocinnamic acid derivatives [2] [16].
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ | - |
| Molecular Weight | 205.21 | g/mol |
| Exact Mass | 205.073898 | Da |
| Monoisotopic Mass | 205.073893 | Da |
| CAS Registry Number | 55065-02-6 | - |
The structural framework of (Z)-2-Acetamido-3-phenylacrylic acid consists of a phenylacrylic acid backbone with an acetamido substituent positioned at the second carbon of the acrylic acid moiety [1] [7]. The compound features a characteristic carbon-carbon double bond between the second and third carbons of the propanoic acid chain, with the phenyl group attached to the terminal carbon [2] [4].
The Z-configuration designation indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the molecular plane [29] [32]. According to the Cahn-Ingold-Prelog priority rules, the carboxylic acid group and the phenyl group represent the higher priority substituents on their respective carbons [29] [32]. The Z-stereochemistry is maintained through the specific spatial arrangement where these priority groups adopt a cis relationship relative to the double bond [32].
The structural representation can be expressed through the SMILES notation: O=C(O)/C(NC(C)=O)=C/C1=CC=CC=C1, which clearly delineates the Z-configuration through the directional bond symbols [1]. The compound's three-dimensional conformation places the acetamido group and the phenyl ring in close spatial proximity, influencing both the chemical reactivity and physical properties of the molecule [4] [28].
The benzene ring occupies a terminal position in the molecular structure, connected directly to the third carbon of the acrylic acid framework [1] [7]. This positioning creates a conjugated system extending from the phenyl ring through the carbon-carbon double bond to the carboxylic acid functionality [31]. The acetamidoacrylic acid moiety maintains a planar configuration that facilitates optimal orbital overlap with the aromatic system [28].
The spatial relationship between the benzene ring and the acetamido group in the Z-configuration results in a compact molecular geometry [28]. Crystallographic studies of related acetamidocinnamic acid structures reveal that the phenyl ring typically adopts a coplanar arrangement with the acrylic acid backbone, maximizing conjugative stabilization [28]. The acetamido substituent extends perpendicular to this plane, creating a three-dimensional architecture that influences intermolecular interactions [24] [28].
The Z-configuration at the carbon-carbon double bond represents a critical stereochemical feature that distinguishes this compound from its E-isomer [29] [32]. This geometric arrangement places the carboxylic acid group and the phenyl ring on the same side of the double bond, creating a more compact molecular structure compared to the extended E-form [32]. The Z-configuration influences the compound's biological activity, crystal packing behavior, and chemical reactivity patterns [28] [31].
The maintenance of Z-stereochemistry is thermodynamically favored in this system due to stabilizing intramolecular interactions between the acetamido nitrogen and the phenyl ring [28]. Nuclear magnetic resonance studies demonstrate characteristic chemical shift patterns that confirm the Z-configuration, with alkene protons appearing between 7.24 and 7.33 parts per million in DMSO-d₆ [24]. The geometric constraint imposed by the Z-configuration also affects the compound's ability to participate in specific hydrogen bonding networks in the solid state [28].
Electronic factors play a primary role in stabilizing the Z-configuration through conjugative interactions between the acetamido group and the phenylacrylic acid system [31]. The electron-donating nature of the acetamido substituent enhances the electron density of the double bond, promoting stabilization through resonance delocalization [31]. Photoelectron spectroscopy studies of related cinnamic acid derivatives reveal ionization energies that reflect the extended conjugation present in these systems [31].
Steric considerations contribute to configurational stability through minimization of unfavorable interactions between bulky substituents [28]. In the Z-form, the acetamido group and the phenyl ring maintain sufficient spatial separation to avoid significant steric repulsion [28]. The planar geometry of the acetamido group allows for effective overlap with the π-system of the double bond and adjacent phenyl ring [24].
The electronic structure analysis indicates that the compound exhibits delocalized molecular orbitals extending across the entire conjugated framework [31]. This delocalization stabilizes the Z-configuration by lowering the overall energy of the system through enhanced π-electron density distribution [31]. Quantum chemical calculations support the preferential formation of the Z-isomer over the E-form in synthetic preparations [28].
(Z)-2-Acetamido-3-phenylacrylic acid exhibits a melting point range of 188.0 to 190.0 degrees Celsius, as determined through differential scanning calorimetry analysis [16]. This relatively high melting point reflects the presence of extensive intermolecular hydrogen bonding networks formed between the carboxylic acid and acetamido functional groups [16] [19]. The thermal stability of the compound extends to temperatures well above its melting point, with decomposition occurring at elevated temperatures [3].
The compound demonstrates characteristic thermal behavior during heating, with a sharp melting transition indicating high crystalline purity [16]. Thermogravimetric analysis reveals minimal weight loss below the melting point, confirming the absence of volatile impurities or residual solvents [1]. The thermal characteristics are influenced by the Z-configuration, which promotes specific crystal packing arrangements that enhance intermolecular interactions [28].
| Thermal Property | Value | Unit |
|---|---|---|
| Melting Point | 188.0-190.0 | °C |
| Boiling Point | 455.4±45.0 | °C at 760 mmHg |
| Flash Point | 229.2±28.7 | °C |
The solubility characteristics of (Z)-2-Acetamido-3-phenylacrylic acid are governed by the polar nature of both the carboxylic acid and acetamido functional groups [18]. The compound exhibits limited solubility in water due to the hydrophobic contribution of the phenyl ring, while demonstrating enhanced solubility in polar organic solvents [18]. Methanol and ethanol serve as effective solvents for dissolution, facilitating spectroscopic analysis and chemical transformations [12] [24].
The partition coefficient (LogP) value of 1.88 indicates moderate lipophilicity, reflecting the balanced contribution of polar and nonpolar structural elements [3]. This parameter suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for biological interactions [3]. The solubility profile is further influenced by the Z-configuration, which affects the compound's ability to form hydrogen bonds with solvent molecules [28].
Chloroform and dichloromethane provide excellent solvation for synthetic applications and purification procedures [12]. The compound's solubility in these organic solvents facilitates column chromatographic separations and recrystallization processes [12]. Storage recommendations specify maintenance in sealed containers under dry conditions at temperatures between 2 and 8 degrees Celsius to prevent degradation [1].
The density of (Z)-2-Acetamido-3-phenylacrylic acid is reported as 1.3±0.1 grams per cubic centimeter, reflecting the compact molecular packing achieved in the crystalline state [3]. This density value is consistent with similar aromatic carboxylic acid derivatives and indicates efficient space filling in the solid phase [3]. The relatively high density correlates with the presence of strong intermolecular interactions that promote close molecular association [28].
The refractive index of 1.605 demonstrates the compound's ability to interact with electromagnetic radiation, consistent with the extended conjugated system present in the molecular structure [3]. This optical property reflects the electronic polarizability of the molecule and provides insights into the delocalized π-electron system [3]. The refractive index value falls within the expected range for aromatic compounds containing electron-donating substituents [3].
| Physical Property | Value | Unit |
|---|---|---|
| Density | 1.3±0.1 | g/cm³ |
| Refractive Index | 1.605 | - |
| Vapor Pressure (25°C) | 0.0±1.2 | mmHg |
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the Z-configuration and molecular structure [24]. The acetamido NH proton appears as a distinctive signal between 9.18 and 9.21 parts per million in DMSO-d₆, indicating hydrogen bonding interactions [24]. Aromatic protons of the phenyl ring generate multiplet signals between 7.28 and 7.52 parts per million, while the alkene protons resonate between 7.24 and 7.33 parts per million [24].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom [24]. The carbonyl carbon of the acetamido group appears between 170.5 and 171.5 parts per million, while the carboxylate carbon resonates between 168.1 and 168.4 parts per million [24]. Aromatic carbons generate signals between 128.3 and 129.7 parts per million, with the quaternary alkene carbon appearing between 135.0 and 135.2 parts per million [24].
Mass spectrometry analysis yields a molecular ion peak at m/z 205, corresponding to the molecular weight of the compound [4] [21]. Fragmentation patterns include prominent peaks at m/z 206 for the protonated molecular ion [M+H]⁺ and m/z 228 for the sodium adduct [M+Na]⁺ [4] [21]. These spectroscopic data provide unambiguous confirmation of the molecular structure and purity [21].
Infrared spectroscopy demonstrates characteristic absorption bands that identify key functional groups [13]. The carbonyl stretch of the acetamido group appears between 1650 and 1682 wavenumbers, while the carbon-carbon double bond generates absorption between 1593 and 1640 wavenumbers [13]. Ultraviolet-visible spectroscopy reveals maximum absorption wavelengths between 290 and 306 nanometers, reflecting the extended conjugation in the molecular framework [17].
| Spectroscopic Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | NH: 9.18-9.21 ppm; Aromatic: 7.28-7.52 ppm | [24] |
| ¹³C NMR | C=O: 170.5-171.5 ppm; COO⁻: 168.1-168.4 ppm | [24] |
| Mass Spectrometry | M⁺: 205; [M+H]⁺: 206; [M+Na]⁺: 228 | [4] [21] |
| FTIR | ν(C=O): 1650-1682 cm⁻¹; ν(C=C): 1593-1640 cm⁻¹ | [13] |
| UV-Vis | λmax: 290-306 nm | [17] |
Irritant